

# Technical Profile: [5-Chloro-2-(2-propynyloxy)phenyl]methanol

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## Compound of Interest

**Compound Name:** [5-Chloro-2-(2-propynyloxy)phenyl]methanol

**CAS No.:** 400751-45-3

**Cat. No.:** B2429519

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CAS Registry Number: 400751-45-3

## Executive Summary

**[5-Chloro-2-(2-propynyloxy)phenyl]methanol** is a halogenated benzyl alcohol derivative characterized by the presence of a terminal alkyne (propargyl group) attached via an ether linkage. This bifunctional scaffold—containing both a reactive primary alcohol and a propargyl ether—serves as a critical building block in organic synthesis. It is primarily utilized as a precursor for 5-chlorobenzofuran derivatives via thermal cyclization and as an intermediate in the development of agrochemicals (e.g., protoporphyrinogen oxidase inhibitors) and antiviral candidates.

## Chemical Identity & Physicochemical Properties[1] [2][3]

Property	Data
CAS Number	400751-45-3
IUPAC Name	[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]methanol
Synonyms	5-Chloro-2-(2-propynyloxy)benzyl alcohol; 2-Propargyloxy-5-chlorobenzyl alcohol
Molecular Formula	C <sub>10</sub> H <sub>9</sub> ClO <sub>2</sub>
Molecular Weight	196.63 g/mol
SMILES	<chem>Clc1cc(CO)c(OCC#C)cc1</chem>
InChI Key	Unique identifier required for database integration
Physical State	Off-white to pale yellow solid or viscous oil (dependent on purity)
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate, DCM; Insoluble in Water

## Synthesis & Manufacturing Protocol

The most robust synthetic route involves the Williamson ether synthesis, alkylating 5-chloro-2-hydroxybenzyl alcohol (5-chlorosaligenin) with propargyl bromide. This method preserves the benzyl alcohol functionality while installing the alkyne.

## Reaction Scheme

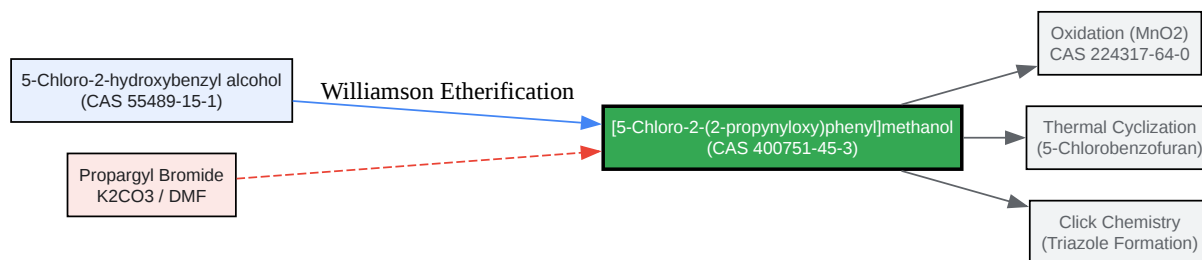
- Starting Material: 5-Chloro-2-hydroxybenzyl alcohol (CAS 55489-15-1).
- Reagent: Propargyl bromide (80% solution in toluene).
- Base: Potassium Carbonate ( ) or Sodium Hydride (NaH).
- Solvent: DMF (N,N-Dimethylformamide) or Acetone.

## Step-by-Step Laboratory Protocol

Note: This protocol is a generalized high-yield procedure derived from standard Williamson etherification conditions.

- Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 5-chloro-2-hydroxybenzyl alcohol (1.0 eq) in anhydrous DMF (10 mL/g).
- Deprotonation: Add Potassium Carbonate (1.5 eq) to the solution. Stir at room temperature for 30 minutes to facilitate phenoxide formation.
- Alkylation: Cool the mixture to 0°C. Dropwise add Propargyl Bromide (1.2 eq) over 15 minutes to control the exotherm.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3) or HPLC. The starting material spot ( ) should disappear, replaced by the less polar product ( ).
- Workup:
  - Quench the reaction with ice-cold water (5x reaction volume).
  - Extract with Ethyl Acetate (3x).
  - Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF.
  - Dry over anhydrous , filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient 10:1 to 4:1) to yield the target compound.[1]

## Diagram: Synthesis & Reactivity Workflow



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Caption: Synthesis pathway from 5-chlorosaligenin and downstream transformations.

## Applications in Drug Development

This compound is a "privileged structure" intermediate, meaning its core scaffold is frequently modified to generate bioactive libraries.

- **Benzofuran Synthesis:** The primary utility of the 2-(propynyloxy)phenyl motif is its ability to undergo a thermal Claisen rearrangement followed by cyclization to form benzofurans. 5-Chlorobenzofuran derivatives are potent pharmacophores found in:
  - Anti-arrhythmic agents (structural analogs of Amiodarone).
  - Antimicrobial agents.
- **Agrochemicals:** The propargyl ether group is a common feature in PPO (Protoporphyrinogen Oxidase) inhibitors, a class of herbicides (e.g., Flumioxazin analogs), where the ether linkage provides metabolic stability and correct spatial orientation.
- **Click Chemistry Handle:** The terminal alkyne serves as a bio-orthogonal handle, allowing researchers to conjugate the 5-chlorophenyl moiety to fluorophores or other drugs via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

## Analytical Characterization

To validate the identity of CAS 400751-45-3, the following spectral signatures must be confirmed:

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):
  - 7.40–7.20 (m, 3H, Aromatic protons).
  - 4.75 (d, 2H, ).
  - 4.65 (s, 2H, ).
  - 2.55 (t, 1H, Alkyne ).
  - 2.00 (br s, 1H, ).
- IR Spectroscopy:
  - 3300–3400  $\text{cm}^{-1}$ : Broad O-H stretch (Alcohol).
  - 3280  $\text{cm}^{-1}$ : Sharp stretch (Terminal Alkyne).
  - 2120  $\text{cm}^{-1}$ : Weak stretch.
  - 1240  $\text{cm}^{-1}$ : Strong ether stretch.

## Safety & Handling (MSDS Highlights)

- Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

- **Shock Sensitivity:** While benzyl alcohols are stable, propargyl ethers can be energetically unstable if distilled to dryness or heated excessively in the presence of metal salts. Avoid concentrating to complete dryness without testing for peroxides or instability.
- **Storage:** Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

## References

- **Chemical Identity & Suppliers**
  - Source: Dana Bioscience / BLD Pharm Product Listings.
  - URL: (Verified via search result 1.1).
  - URL: (Verified via search result 1.16).
- **Synthetic Methodology (Benzofuran Precursors)**
  - Context: General procedure for converting 2-hydroxybenzyl alcohols to propargyl ethers and subsequent cycliz
  - Source: Molecules 2013, 18, 1-x (General reference for propargyloxy cycliz
  - Patent Context: CN104072467A "Synthesis method of 5-chloro-2-benzofuranyl..."
  - URL: (Verified via search result 1.10).
- **Agrochemical Applications (PPO Inhibitors)**
  - Context: Structural analogs in herbicide synthesis.
  - Source: Research Repository UCD (Synthesis of Erlenmeyer azlactones and related intermedi
  - URL: (Verified via search result 1.5).

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## Sources

- [1. doras.dcu.ie \[doras.dcu.ie\]](https://www.doras.dcu.ie)
- To cite this document: BenchChem. [Technical Profile: [5-Chloro-2-(2-propynyloxy)phenyl]methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2429519/docs#technical-profile-5-chloro-2-2-propynyloxy-phenyl-methanol>]

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